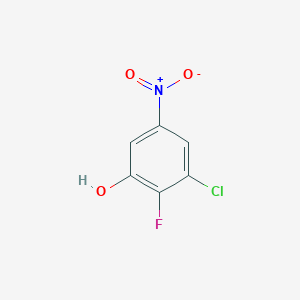
3-Chloro-2-fluoro-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-5-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is characterized by the presence of chloro, fluoro, and nitro substituents on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes:
Nitration: Phenol undergoes nitration to introduce the nitro group.
Halogenation: The nitrated phenol is then subjected to halogenation reactions to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-fluoro-5-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of electron-withdrawing groups, it can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The phenol group can be oxidized to quinones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of various substituted phenols.
Reduction: Formation of 3-Chloro-2-fluoro-5-aminophenol.
Oxidation: Formation of corresponding quinones.
Aplicaciones Científicas De Investigación
3-Chloro-2-fluoro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-fluoro-5-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can affect cellular pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrophenol
- 3-Chloro-2-fluoro-4-nitrophenol
- 2-Fluoro-5-nitrophenol
Uniqueness
3-Chloro-2-fluoro-5-nitrophenol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and fluoro groups on the phenol ring, along with the nitro group, provides a distinct set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
3-chloro-2-fluoro-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMASDVKWUWQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2515347.png)
![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)


![2-[(1-cyclopropanecarbonylazetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole](/img/structure/B2515354.png)


![8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2515358.png)
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2515360.png)
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)
amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)
![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)
